AST5902 Exhibits 2- to 6-Fold Lower CYP3A4 Induction Potency Compared to Firmonertinib in Human Hepatocytes
In a head-to-head in vitro comparison using sandwich-cultured primary human hepatocytes from three donors, AST5902 demonstrated markedly reduced CYP3A4 mRNA induction relative to its parent compound firmonertinib (alflutinib) [1]. Rifampin (10 μM), the FDA-recommended positive control, was included as a benchmark. The maximum fold induction values for AST5902 ranged from 1.79 to 4.71 across donors, whereas firmonertinib achieved 9.24- to 11.2-fold induction under identical conditions [1].
| Evidence Dimension | Maximum fold induction of CYP3A4 mRNA expression |
|---|---|
| Target Compound Data | AST5902: 1.79-fold (donor DJJ), 4.71-fold (donor QBU), 3.42-fold (donor HVN) at 0.003–5 μM |
| Comparator Or Baseline | Firmonertinib: 9.24-fold (DJJ), 11.2-fold (QBU), 10.4-fold (HVN) at 0.003–5 μM; Rifampin: 7.22-fold (DJJ), 19.4-fold (QBU), 9.46-fold (HVN) at 10 μM |
| Quantified Difference | AST5902 induction is 2.1- to 5.2-fold lower than firmonertinib across donors (donor QBU: 4.71 vs 11.2, 2.4-fold lower; donor DJJ: 1.79 vs 9.24, 5.2-fold lower; donor HVN: 3.42 vs 10.4, 3.0-fold lower) |
| Conditions | Sandwich-cultured primary human hepatocytes; mRNA expression measured by qRT-PCR; concentration range 0.003–5 μM for both test compounds |
Why This Matters
This differential CYP3A4 induction profile makes AST5902 the appropriate reference standard for studies seeking to isolate metabolite-specific DDI contributions versus parent compound-mediated enzyme induction.
- [1] Liu XY, Guo ZT, Chen ZD, Zhang YF, Zhou JL, Jiang Y, Zhao QY, Diao XX, Zhong DF. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer. Acta Pharmacol Sin. 2020 Oct;41(10):1366-1376. Table 5. View Source
